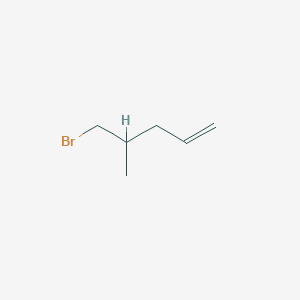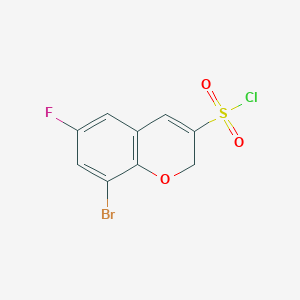![molecular formula C9H12N2O2S B13183307 2-[2-(Methylsulfanyl)propan-2-yl]pyrimidine-4-carboxylic acid](/img/structure/B13183307.png)
2-[2-(Methylsulfanyl)propan-2-yl]pyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Methylsulfanyl)propan-2-yl]pyrimidine-4-carboxylic acid is an organic compound with the molecular formula C9H12N2O2S It is a pyrimidine derivative characterized by the presence of a methylsulfanyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Methylsulfanyl)propan-2-yl]pyrimidine-4-carboxylic acid typically involves the reaction of appropriate pyrimidine derivatives with methylsulfanyl reagents under controlled conditions. One common method includes the alkylation of pyrimidine-4-carboxylic acid with 2-(methylsulfanyl)propan-2-yl halides in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Methylsulfanyl)propan-2-yl]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[2-(Methylsulfanyl)propan-2-yl]pyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[2-(Methylsulfanyl)propan-2-yl]pyrimidine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methylsulfanyl group can influence the compound’s binding affinity and selectivity towards these targets. The carboxylic acid group may also play a role in the compound’s solubility and transport within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-(Methylsulfanyl)ethyl]pyrimidine-4-carboxylic acid
- 2-[2-(Methylsulfanyl)propyl]pyrimidine-4-carboxylic acid
- 2-[2-(Methylsulfanyl)butyl]pyrimidine-4-carboxylic acid
Uniqueness
2-[2-(Methylsulfanyl)propan-2-yl]pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methylsulfanyl group at the 2-position of the propan-2-yl chain provides distinct steric and electronic properties compared to other similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.
Propriétés
Formule moléculaire |
C9H12N2O2S |
|---|---|
Poids moléculaire |
212.27 g/mol |
Nom IUPAC |
2-(2-methylsulfanylpropan-2-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2S/c1-9(2,14-3)8-10-5-4-6(11-8)7(12)13/h4-5H,1-3H3,(H,12,13) |
Clé InChI |
NGXYTQTWVCKRRP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=NC=CC(=N1)C(=O)O)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


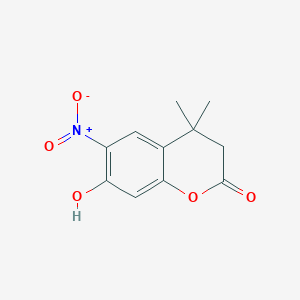
![6-[(Cyclopropylamino)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13183238.png)
![3-[2-(1-Hydroxycyclobutyl)ethyl]piperidin-2-one](/img/structure/B13183240.png)
![({[3-(Chloromethyl)-3-methylpent-4-en-1-yl]oxy}methyl)benzene](/img/structure/B13183246.png)
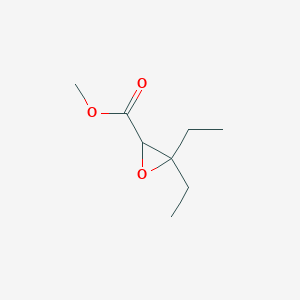
![1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13183253.png)
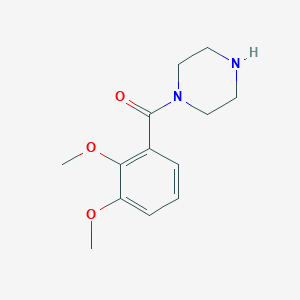

![N-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide](/img/structure/B13183278.png)
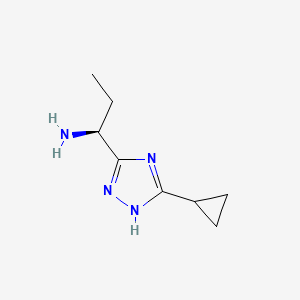
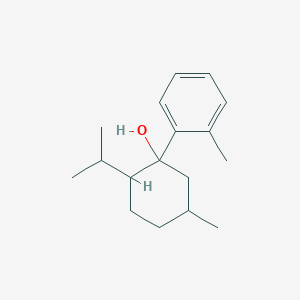
![Methyl 1-oxa-5-thiaspiro[2.5]octane-2-carboxylate 5,5-dioxide](/img/structure/B13183288.png)
